![molecular formula C21H20FN3O3 B2751351 N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-94-3](/img/structure/B2751351.png)

N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

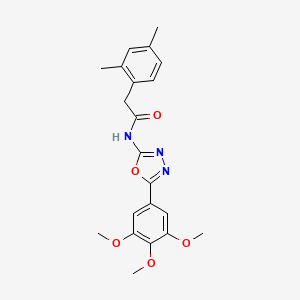

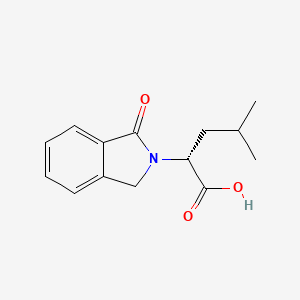

The compound is a complex organic molecule that contains several functional groups. It includes a fluorophenethyl group, an oxalamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenethyl group would contribute an aromatic ring, the oxalamide group would add a carbonyl group and two amide groups, and the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group would introduce a fused ring system .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic ring in the fluorophenethyl group might undergo electrophilic aromatic substitution, while the amide groups in the oxalamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorine atom and the amide groups could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with structural features similar to the queried chemical have been explored for their anticancer properties. For instance, analogs with modifications in the pyrroloquinoline and fluorophenyl moieties have shown potent anticancer activities through various mechanisms, including induction of apoptosis and inhibition of cell growth and proliferation (Wang et al., 2009).

Fluorescent Chemosensors

Quinoline derivatives, particularly those incorporating fluorophores, have been used to develop fluorescent chemosensors. These sensors can detect metal ions like Zn2+ in aqueous media, showcasing the potential application of related compounds in environmental monitoring and biological imaging (Kim et al., 2016).

Organic Synthesis

The synthesis and functionalization of pyrroloquinoline derivatives, including halogenation and other modifications, are of significant interest in organic chemistry. These reactions expand the utility of these compounds in synthesizing complex organic molecules, with potential applications in drug development and materials science (Le et al., 2021).

Quinoline as a Privileged Scaffold

Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, particularly for their anticancer and antimicrobial properties. The structural versatility of quinoline allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, highlighting the relevance of related compounds in medicinal chemistry (Solomon & Lee, 2011).

Antimicrobial Activity

Fluoroquinolone derivatives, similar in structure to the queried compound, exhibit significant antibacterial activity. The introduction of fluorine atoms and other substituents into the quinoline ring system enhances their efficacy against a wide range of Gram-positive and Gram-negative bacteria, underscoring their potential in developing new antibacterial agents (Stefancich et al., 1985).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the blood coagulation factors Xa and XIa .

Mode of Action

The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity. This inhibition suppresses thrombosis, a process that leads to the formation of blood clots

Biochemical Pathways

The compound affects the blood coagulation cascade , a biochemical pathway that leads to the formation of blood clots. By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .

Result of Action

The inhibition of factors Xa and XIa by the compound leads to a reduction in thrombosis. This can help prevent conditions such as stroke and heart attack, which are often caused by the formation of blood clots .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c22-16-5-3-13(4-6-16)7-8-23-20(27)21(28)24-17-10-14-2-1-9-25-18(26)12-15(11-17)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZJLSWPQKBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)F)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2751285.png)

![3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751291.png)